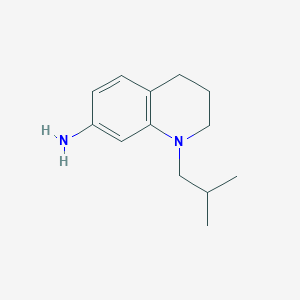
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
Übersicht
Beschreibung
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, synthesis, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst. The introduction of the isobutyl group can be achieved through alkylation using appropriate alkyl halides under basic conditions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:
- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance, compounds derived from tetrahydroquinoline structures have demonstrated IC50 values lower than that of standard chemotherapeutic agents like Doxorubicin .
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. For example, some tetrahydroquinoline derivatives have exhibited IC50 values as low as 0.22 µM against AChE .
- Antimicrobial Properties : Studies have indicated that related compounds possess antimicrobial activities against various bacterial strains. The structure of tetrahydroquinolines is believed to enhance their interaction with microbial cell membranes .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Lipophilicity and Membrane Penetration : The isobutyl group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes .
- Enzyme Interaction : The compound may act as a competitive inhibitor for certain enzymes by forming hydrogen bonds with active site residues. This interaction can alter enzyme kinetics and modulate biochemical pathways involved in disease processes .
Case Studies and Research Findings
A number of studies have investigated the biological activity of tetrahydroquinoline derivatives:
- Antitumor Studies : A study evaluated various tetrahydroquinoline derivatives for their cytotoxic effects on cancer cell lines. Compounds showed IC50 values ranging from 2.5 to 12.5 µg/mL, indicating potent antitumor activity compared to Doxorubicin .
- Neuroprotective Effects : Research on enzyme inhibition highlighted that specific derivatives could significantly inhibit AChE and BChE, suggesting potential applications in treating Alzheimer's disease .
- Microbial Inhibition : Another study reported that tetrahydroquinoline derivatives exhibited moderate to good antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Data Tables
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10(2)9-15-7-3-4-11-5-6-12(14)8-13(11)15/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXZWYPBYGTGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651299 | |
| Record name | 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927684-32-0 | |
| Record name | 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















